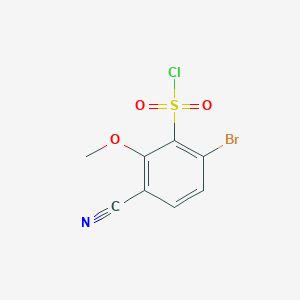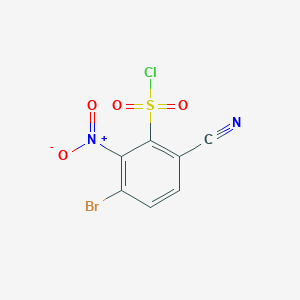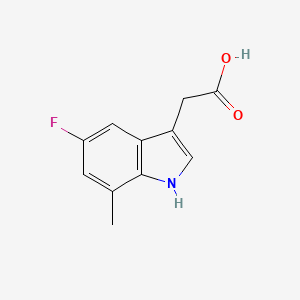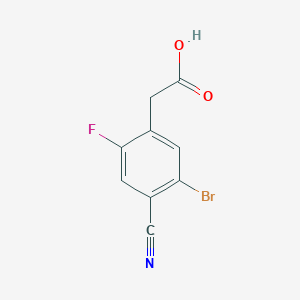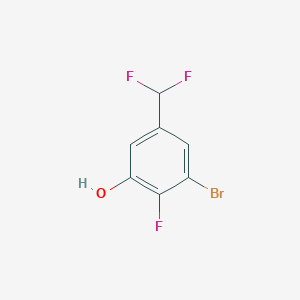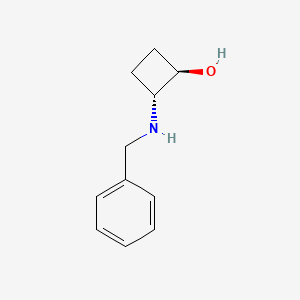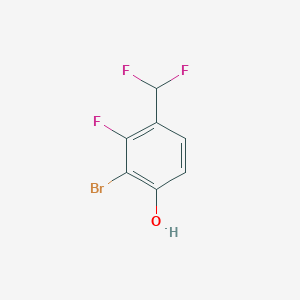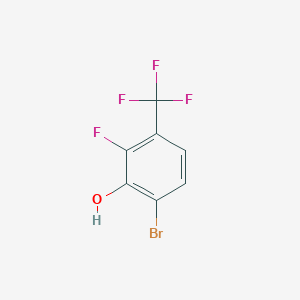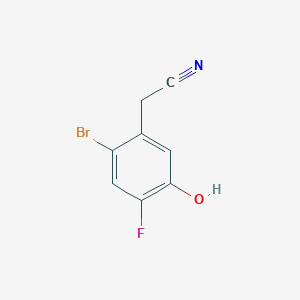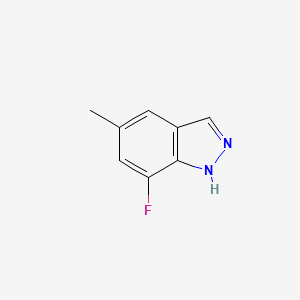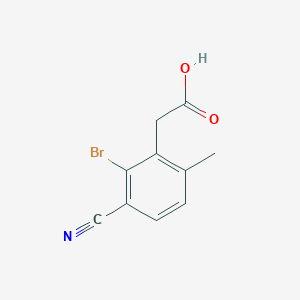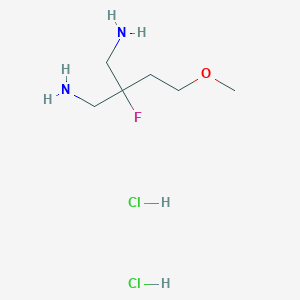
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C6H17Cl2FN2O and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Synthesis of Fluorine-Substituted Compounds : The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives revealed that compounds with fluorine substituents display potential for inhibitory effects on LPS-induced NO secretion, highlighting the importance of fluorine chemistry in medicinal applications (Sun et al., 2019).
- Structural Insights from X-ray Diffraction : X-ray diffraction studies of the fluorine-substituted compounds indicate that chloride ions play a crucial role in forming multiple hydrogen bonds, thereby establishing a 3D network via hydrogen bonds and π-π interactions. This demonstrates the structural complexity and significance of fluorine chemistry in molecular design (Sun et al., 2019).
Electrophilic Substitution and Nucleophilic Reactions
- Electrochemical Fluorination : Electrochemical fluorination of partly fluorinated compounds showcases the versatility of fluorine chemistry in producing a variety of fluorinated ethers and tertiary amines, highlighting the utility of fluorine-containing compounds in industry and pharmaceuticals (Ono et al., 1985).
- Nucleophilic Reactions of Fluorinated Compounds : Studies on the nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide emphasize the reactivity of fluorinated compounds and their potential in synthesizing complex molecules, further underlining the significance of fluorine in chemical synthesis (Paleta et al., 2000).
Biomedical Research and Pharmacological Potential
- Antibacterial Activity of Pyridonecarboxylic Acids : The synthesis of pyridonecarboxylic acids with substituted cyclic amino groups, including fluorine-containing compounds, demonstrates significant antibacterial activity, indicating the potential of fluorine-substituted compounds in developing new antibacterial agents (Egawa et al., 1984).
- Synthesis and Antiviral Activity Evaluation : The synthesis and evaluation of antiviral activity of fluorine-substituted guanine derivatives highlight the role of fluorine chemistry in the development of novel antiviral agents, showcasing the broader implications of fluorine in medicinal chemistry (Lewis et al., 1993).
Propriétés
IUPAC Name |
2-fluoro-2-(2-methoxyethyl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FN2O.2ClH/c1-10-3-2-6(7,4-8)5-9;;/h2-5,8-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVCOJCGJZFJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
